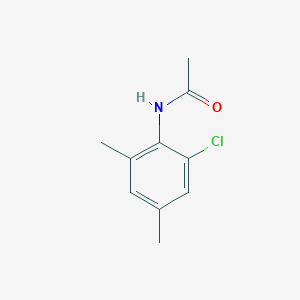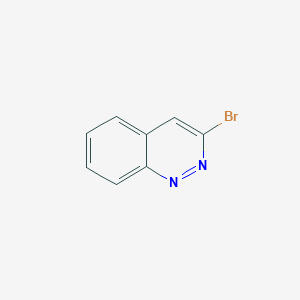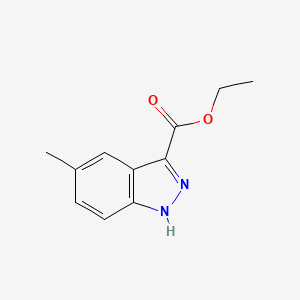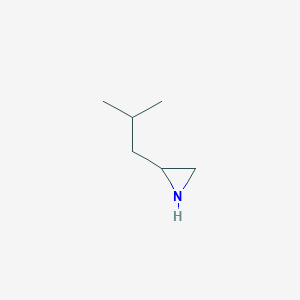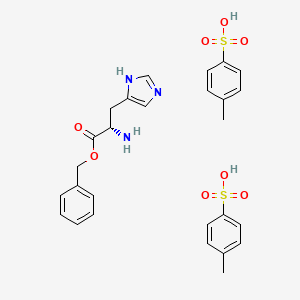
(S)-2-アミノ-3-(1H-イミダゾール-4-イル)プロパノエートベンジルエステル ビス(4-メチルベンゼンスルホネート)
概要
説明
科学的研究の応用
L-ヒスチジンベンジルエステル(ビススルホン酸塩)は、次のようないくつかの科学研究アプリケーションを持っています。
化学: 有機合成と触媒における試薬として使用されます。
生物学: RNA結合タンパク質であるHutPの活性化における役割について調査されています。
医学: 潜在的な治療用途について研究されていますが、まだ臨床使用のために承認されていません。
作用機序
L-ヒスチジンベンジルエステル(ビススルホン酸塩)の作用機序は、RNA結合タンパク質であるHutPとの相互作用を伴います。この化合物はHutPを活性化すると考えられており、HutPは特定の遺伝子の発現を調節します。 この活性化は、HutPタンパク質の特定の部位への結合によって起こり、その活性が高まるようなコンフォメーション変化を引き起こすと考えられています .
類似の化合物との比較
類似の化合物
L-ヒスチジンメチルエステル: 構造は似ていますが、ベンジル基の代わりにメチル基を持っています。
L-ヒスチジンエチルエステル: 構造は似ていますが、ベンジル基の代わりにエチル基を持っています。
L-ヒスチジンプロピルエステル: 構造は似ていますが、ベンジル基の代わりにプロピル基を持っています.
独自性
生化学分析
Biochemical Properties
L-Histidine benzyl ester (bistosylate) plays a crucial role in biochemical reactions, particularly in the activation of certain proteins. It has been shown to interact with HutP, an RNA-binding protein, suggesting its involvement in RNA-related processes . The nature of these interactions typically involves the binding of L-Histidine benzyl ester (bistosylate) to specific sites on the protein, thereby modulating its activity.
Cellular Effects
L-Histidine benzyl ester (bistosylate) influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in cultured liver cells, histidine derivatives, including L-Histidine benzyl ester (bistosylate), can induce cell injury through mechanisms involving lipid peroxidation and reactive oxygen species formation . This indicates that L-Histidine benzyl ester (bistosylate) can significantly impact cellular health and function.
Molecular Mechanism
At the molecular level, L-Histidine benzyl ester (bistosylate) exerts its effects through specific binding interactions with biomolecules. It is known to activate HutP, an RNA-binding protein, which suggests a role in RNA metabolism and regulation . Additionally, the compound may influence enzyme activity, either by inhibition or activation, and alter gene expression patterns, thereby affecting various cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Histidine benzyl ester (bistosylate) can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that histidine derivatives can cause significant cellular injury over time, particularly through mechanisms involving oxidative stress . This highlights the importance of considering temporal dynamics when studying the compound’s effects.
Dosage Effects in Animal Models
The effects of L-Histidine benzyl ester (bistosylate) vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing protein synthesis and metabolic functions. At higher doses, it can lead to toxic effects, including oxidative stress and cellular injury . Understanding the dosage-response relationship is crucial for determining the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
L-Histidine benzyl ester (bistosylate) is involved in several metabolic pathways. It can be metabolized to histamine by histidine decarboxylase, which plays a role in various physiological processes, including immune response and neurotransmission . Additionally, the compound can be converted to urocanate and further metabolized to glutamate, highlighting its involvement in amino acid metabolism .
Transport and Distribution
Within cells and tissues, L-Histidine benzyl ester (bistosylate) is transported and distributed through specific transporters and binding proteins. These mechanisms ensure the proper localization and accumulation of the compound, which is essential for its biological activity . The transport and distribution processes are critical for understanding how the compound exerts its effects at the cellular level.
Subcellular Localization
L-Histidine benzyl ester (bistosylate) exhibits specific subcellular localization patterns that influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in modulating cellular processes and interactions with other biomolecules.
準備方法
合成経路と反応条件
L-ヒスチジンベンジルエステル(ビススルホン酸塩)は、L-ヒスチジンとベンジルアルコールを含む一連の化学反応によって合成することができます。このプロセスは通常、エステル化を伴い、L-ヒスチジンは硫酸などの触媒の存在下でベンジルアルコールと反応します。 生成したエステルは、その後精製され、p-トルエンスルホン酸と反応させてビススルホン酸塩に変換されます .
工業生産方法
L-ヒスチジンベンジルエステル(ビススルホン酸塩)の工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスは、大きな反応器を使用し、反応条件を厳密に制御して、高収率と純度を確保します。 最終製品は、その後、業界標準を満たすために厳格な品質管理基準にかけられます .
化学反応の分析
反応の種類
L-ヒスチジンベンジルエステル(ビススルホン酸塩)は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム。
還元: 水素化ホウ素ナトリウム。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によってカルボン酸が生成される可能性があり、還元によってアルコールが生成される可能性があります .
類似化合物との比較
Similar Compounds
L-Histidine methyl ester: Similar in structure but with a methyl group instead of a benzyl group.
L-Histidine ethyl ester: Similar in structure but with an ethyl group instead of a benzyl group.
L-Histidine propyl ester: Similar in structure but with a propyl group instead of a benzyl group.
Uniqueness
The presence of the benzyl group may confer distinct chemical properties and reactivity compared to other esters of L-Histidine .
特性
CAS番号 |
24593-59-7 |
|---|---|
分子式 |
C20H23N3O5S |
分子量 |
417.5 g/mol |
IUPAC名 |
benzyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C13H15N3O2.C7H8O3S/c14-12(6-11-7-15-9-16-11)13(17)18-8-10-4-2-1-3-5-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,7,9,12H,6,8,14H2,(H,15,16);2-5H,1H3,(H,8,9,10)/t12-;/m0./s1 |
InChIキー |
XZMGDCOCXDLCJG-YDALLXLXSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CC2=CN=CN2)N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CC2=CN=CN2)N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CC2=CN=CN2)N |
| 24593-59-7 | |
配列 |
H |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


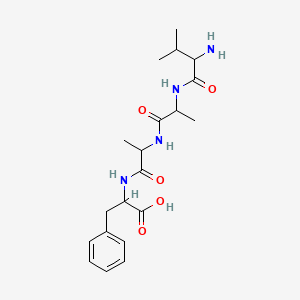
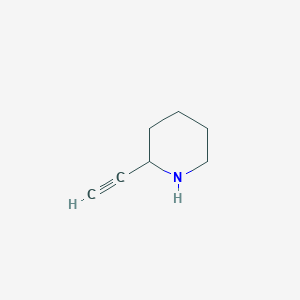
![Methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1602018.png)
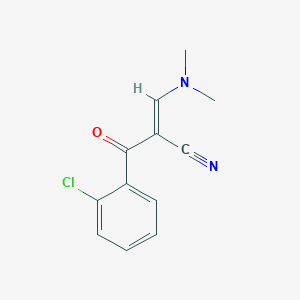
![2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B1602021.png)


